![molecular formula C7H6Br2N2 B1399385 6-Bromoimidazo[1,2-a]pyridine hydrobromide CAS No. 604009-01-0](/img/structure/B1399385.png)

6-Bromoimidazo[1,2-a]pyridine hydrobromide

Overview

Description

6-Bromoimidazo[1,2-a]pyridine hydrobromide is an organic compound with the empirical formula C7H5BrN2 . It is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

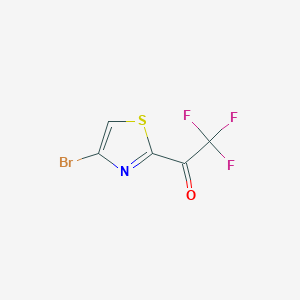

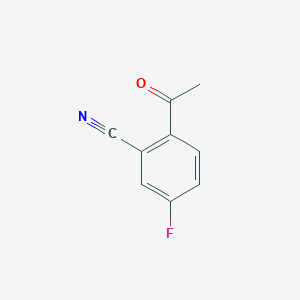

The synthesis of this compound involves several steps. The best results were obtained with lactams that could be introduced on the 6-bromoimidazo [1,2-a]pyridine . 1,2-dihydro-5-imidazo [1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate 6 was synthesized in 5 steps from 6-bromoimidazo [1,2-a] pyridine using [2- 14 C] cyanoacetamide as the source of the radiolabel .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C7H5BrN2/c8-6-1-2-7-9-3-4-10 (7)5-6/h1-5H . The molecular weight of the compound is 197.03 g/mol . Chemical Reactions Analysis

The reaction of this compound proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt . This then undergoes a facile closure and provides the shared intermediate .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a melting point range of 76.0-82.0°C . The compound is slightly soluble in water . It is incompatible with strong oxidizing agents .Scientific Research Applications

Synthesis and Modification

- 6-Bromoimidazo[1,2-a]pyridine hydrobromide is utilized in synthesizing various analogs and derivatives. One example includes the synthesis of polychlorinated imidazo[1,2-α]pyridines as analogs of chlorinated benzimidazoles (Gudmundsson, Drach, & Townsend, 1997).

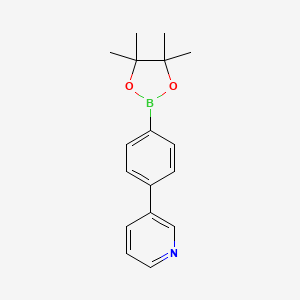

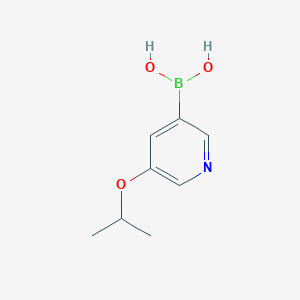

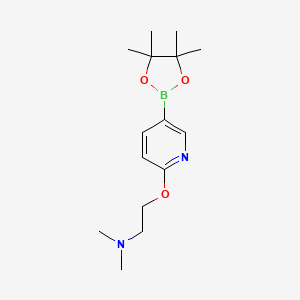

- It is a key compound in the regioselective Pd-Catalyzed Suzuki–Miyaura borylation reactions, essential in pharmaceutical active pharmaceutical ingredient (API) synthesis (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

Catalysis and Functionalization

- In the context of catalysis, this compound is pivotal in microwave direct palladium-catalyzed C-H alkenylation between bromoalkenes and imidazo[1,2-a]pyridines (Koubachi, Kazzouli, Berteina‐Raboin, Mouaddib, & Guillaumet, 2008).

Novel Compounds Creation

- Research has shown its effectiveness in generating novel compounds. For instance, it aids in the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines (Shaabani, Soleimani, & Maleki, 2006).

- It's also instrumental in the creation of substituted 3-Bromoimidazo[1,2-a]pyridines and Imidazoheterocycles (Patil, Mascarenhas, Sharma, Roopan, & Roychowdhury, 2014).

Pharmaceutical Research

- In pharmaceutical research, derivatives of this compound have been studied for their potential in inhibiting the replication of hepatitis B virus DNA (Chen, Liu, Zhang, Guo, Liu, Li, & Gong, 2011).

Inhibitory Performance in Corrosion

- This compound has been evaluated for its inhibitory performance against mild steel corrosion, showcasing its potential in materials science (Saady, Rais, Benhiba, Salim, Alaoui, Arrousse, Elhajjaji, Taleb, Jarmoni, Rodi, Warad, & Zarrouk, 2021).

Safety and Hazards

6-Bromoimidazo[1,2-a]pyridine hydrobromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

6-Bromoimidazo[1,2-a]pyridine hydrobromide is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry It’s known to be used as a pharmaceutical intermediate , suggesting it may interact with various biological targets depending on the specific derivative synthesized.

Mode of Action

It’s known that the compound can be functionalized to create various derivatives . This suggests that its mode of action may vary depending on the specific functional groups added and their interactions with biological targets.

Pharmacokinetics

Its solubility and other physical properties such as melting point are known . It’s slightly soluble in water , which may influence its absorption and distribution in the body.

Result of Action

It’s known to be used in the synthesis of various pharmaceutical intermediates , suggesting its effects may vary depending on the specific derivative synthesized and its biological targets.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it’s incompatible with strong oxidizing agents . Also, its solubility in water may affect its bioavailability and efficacy in different physiological environments.

Biochemical Analysis

Biochemical Properties

6-Bromoimidazo[1,2-a]pyridine hydrobromide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It is often used as an intermediate in organic synthesis and pharmaceutical development. The compound’s interactions with enzymes such as cytochrome P450 and various kinases have been studied extensively. These interactions are typically characterized by the formation of stable complexes, which can inhibit or activate the enzymatic activity depending on the specific context .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as MAPK and PI3K/Akt, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzymatic activity, leading to downstream effects on cellular functions. For example, the compound can inhibit the activity of certain kinases, thereby affecting signal transduction pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have reported threshold effects, where a certain dosage level is required to observe noticeable effects. Additionally, high doses of this compound can result in toxic or adverse effects, such as hepatotoxicity and neurotoxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can undergo biotransformation, leading to the formation of metabolites that may have distinct biochemical properties. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. It may also interact with specific transporters or binding proteins that facilitate its distribution within the body. The localization and accumulation of this compound in certain tissues can affect its efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as post-translational modifications or targeting signals. This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects .

properties

IUPAC Name |

6-bromoimidazo[1,2-a]pyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2.BrH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJAMXBQUCRXJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721006 | |

| Record name | 6-Bromoimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

604009-01-0 | |

| Record name | 6-Bromoimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1399316.png)

![Benzothiazolium, 2-[[3-[2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methyl-, perchlorate (1:1)](/img/structure/B1399317.png)